4,4'-Azoxyanisole

Description

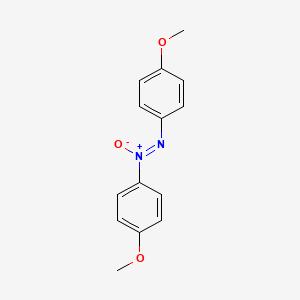

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZRSFWWCTVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024554 | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992) | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1711 at 239 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1562-94-3, 21650-70-4, 51437-65-1 | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxyazoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Azoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azoxyanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL9G43P7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSB9A1I17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

244 to 250 °F (NTP, 1992) | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

what are the properties of 4,4'-Azoxyanisole

An In-Depth Technical Guide to 4,4'-Azoxyanisole (p-Azoxyanisole)

Introduction

4,4'-Azoxyanisole, commonly known as para-azoxyanisole (PAA), is an organic compound with the chemical formula C₁₄H₁₄N₂O₃.[1] In its solid state, it appears as a bright yellow crystalline powder or yellow monoclinic needles.[2][3][4] PAA holds a significant place in the history of materials science as one of the first and most widely studied thermotropic liquid crystals.[1] Its readily accessible nematic phase over a well-defined temperature range has established it as a model compound for investigating the fundamental principles of liquid crystal behavior, including phase transitions and the influence of external fields.[1][5]

This guide provides a comprehensive overview of the core properties of 4,4'-Azoxyanisole, focusing on its physicochemical characteristics, liquid crystalline behavior, synthesis, and characterization. The information is curated to support researchers and professionals in leveraging this foundational material for advanced applications and fundamental studies.

Core Physicochemical Properties

4,4'-Azoxyanisole is an aromatic organic compound characterized by a central azoxy bridge connecting two anisole moieties.[2] Its molecular structure gives rise to the anisotropic properties that are fundamental to its liquid crystalline nature.

General and Structural Properties

A summary of the key identification and structural properties of PAA is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-Methoxy-4-[(4-methoxyphenyl)-NNO-azoxy]benzene | [1] |

| Synonyms | p-Azoxyanisole, PAA, 4,4'-Dimethoxyazoxybenzene | [3][6][7] |

| CAS Number | 1562-94-3 | |

| Molecular Formula | C₁₄H₁₄N₂O₃ | [2] |

| Molecular Weight | 258.27 g/mol | [8] |

| Appearance | Bright yellow crystalline powder or needles | [2][3][4] |

| SMILES | COc1ccc(cc1)\N=c2ccc(OC)cc2 | |

| InChI Key | KAEZRSFWWCTVNP-NXVVXOECSA-N |

Thermal and Solubility Properties

The thermal properties of PAA are central to its identity as a liquid crystal. It exhibits distinct phase transitions upon heating. It is insoluble in water but soluble in some organic solvents.[2][4]

| Property | Value | Source(s) |

| Melting Point (Solid to Nematic) | ~118 °C (244.4 °F; 391.1 K) | [1][9] |

| Clearing Point (Nematic to Isotropic) | ~134-136 °C (273.2-276.8 °F; 407.1-409.1 K) | [1][9] |

| Boiling Point | 417.9 °C (784.2 °F; 691.0 K) at 760 mmHg (rough estimate) | [1] |

| Density | 1.14 g/cm³ | [1][10] |

| Water Solubility | Insoluble (<1 mg/mL at 21.5 °C) | [2] |

| Flash Point | 206.6 °C (403.9 °F; 479.8 K) | [1] |

The Nematic Liquid Crystal Phase

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal.[9] PAA is a classic example of a thermotropic liquid crystal, meaning its liquid crystal phases are induced by changes in temperature. Specifically, it forms a nematic phase.

In the nematic phase, the rod-like PAA molecules lose the positional order characteristic of a solid but maintain a degree of long-range orientational order, tending to align along a common axis known as the director.[11] This anisotropy in molecular arrangement leads to anisotropic material properties, such as its optical and dielectric behavior. The nematic phase of PAA is easily influenced by external magnetic or electric fields, a property that was foundational to the development of liquid crystal displays (LCDs).[5]

Phase Transitions

The transitions between the solid, nematic, and isotropic liquid phases are fundamental characteristics of PAA. These are first-order phase transitions, associated with a latent heat.

-

Solid-to-Nematic Transition: Occurs at approximately 118 °C. At this temperature, the crystalline lattice breaks down, but the molecules retain their parallel orientation.[1][9]

-

Nematic-to-Isotropic Transition (Clearing Point): Occurs at approximately 134-136 °C. At this point, the orientational order is lost, and the material becomes a true isotropic liquid, appearing transparent.[1][9]

The diagram below illustrates the sequence of phase transitions as solid PAA is heated.

Caption: Phase transitions of 4,4'-Azoxyanisole upon heating.

Thermodynamic Data

The phase transitions of PAA have been extensively studied using techniques like Differential Scanning Calorimetry (DSC).[9] The analysis of these transitions provides critical thermodynamic data.

| Transition | Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) |

| Solid → Nematic | ~117.6 °C | Data varies by source | Data varies by source |

| Nematic → Isotropic | ~133.9 °C | Data varies by source | Data varies by source |

| Note: Precise thermodynamic values can vary based on purity and experimental conditions. The temperatures are based on specific heat analysis.[12] |

Synthesis and Characterization

While 4,4'-Azoxyanisole is commercially available, understanding its synthesis is valuable for researchers needing to produce derivatives or isotopically labeled versions.

Synthesis Workflow

A common laboratory synthesis involves the reduction of 4-nitroanisole. The workflow is conceptually straightforward, involving reduction followed by oxidation.

Caption: Conceptual workflow for the synthesis of PAA.

Experimental Protocol: Synthesis and Purification

The following is an illustrative protocol. Causality: The choice of a mild reducing agent like glucose in a basic solution allows for the partial reduction of the nitro group to form the azoxy linkage, avoiding complete reduction to the azo or amine compound.

Synthesis

-

Dissolve Reactant: Dissolve 4-nitroanisole in an appropriate solvent, such as ethanol.

-

Prepare Reducing Solution: Prepare an aqueous solution of a reducing agent (e.g., glucose) and a base (e.g., sodium hydroxide).

-

Reaction: Slowly add the reducing solution to the 4-nitroanisole solution while stirring vigorously. Heat the mixture under reflux for several hours. The reaction progress can be monitored by observing the color change.

-

Isolation: After the reaction is complete, cool the mixture. The crude 4,4'-Azoxyanisole will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration and wash it with water to remove inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting material.

Purification: Recrystallization Trustworthiness: Recrystallization is a self-validating purification method. The formation of well-defined crystals from a saturated solution inherently excludes impurities, as they do not fit into the growing crystal lattice. The melting point of the purified product serves as a direct measure of purity.

-

Select Solvent: Choose a suitable solvent in which PAA is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol or acetic acid).[2]

-

Dissolution: Dissolve the crude PAA in a minimum amount of the hot solvent to create a saturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Characterization Protocol: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for verifying the thermal transitions of PAA.[9]

Methodology

-

Sample Preparation: Accurately weigh 5-10 mg of purified PAA into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first transition (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point above the final transition (e.g., 150 °C).

-

Hold for a few minutes to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: Analyze the resulting heat flow vs. temperature curve. The endothermic peaks on the heating scan correspond to the solid-nematic and nematic-isotropic phase transitions. The peak temperatures and integrated peak areas provide the transition temperatures and enthalpies, respectively.

Caption: Experimental workflow for DSC analysis of PAA.

Applications

While modern display technologies have largely moved to more advanced liquid crystal mixtures, 4,4'-Azoxyanisole remains a vital compound for:

-

Fundamental Research: It serves as a canonical model for studying the physics of nematic liquid crystals, including phase transition theory, director field dynamics, and the effects of confinement.[12][13][14]

-

Education: Its ease of preparation and well-defined transitions make it an excellent material for undergraduate and graduate laboratory experiments demonstrating liquid crystal phenomena.

-

Precursor Material: It is used in the synthesis of other organic compounds and dyes.[2]

Safety and Handling

4,4'-Azoxyanisole is a chemical that must be handled with appropriate safety precautions. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[3]

| Safety Aspect | Guideline | Source(s) |

| Hazards | Harmful (Xn), Flammable Solid (F) | [3][6] |

| Personal Protective Equipment | Safety glasses, gloves, lab coat, dust mask | [3] |

| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Keep away from ignition sources. | [3][15] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [6][15] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, acids | [3][4] |

| Decomposition Products | Hazardous decomposition under fire conditions includes nitrogen oxides, carbon monoxide, and carbon dioxide. | [3][15] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. | [3] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes. | [3] |

Conclusion

4,4'-Azoxyanisole, despite being one of the first liquid crystals discovered, continues to be a substance of significant scientific interest. Its well-characterized nematic phase and clear thermal transitions provide an invaluable model system for exploring the complex and fascinating world of soft matter. For researchers in materials science, physics, and chemistry, a thorough understanding of PAA's properties is foundational for both educational purposes and advanced research into liquid crystalline materials.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4' -Azoxyanisole. Retrieved from [Link]

-

W. R. Franklin. (1971). Small Angle X-Ray Studies of Liquid-Crystal Phase Transitions I. p-Azoxyanisole. Molecular Crystals and Liquid Crystals, 7(1-4), 25-36. Retrieved from [Link]

-

Chemdad. (n.d.). 4,4'-AZOXYANISOLE. Retrieved from [Link]

-

ChemBK. (n.d.). 4,4'-Azoxyanisole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxyazoxybenzene. PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Azoxyanisole. Retrieved from [Link]

-

Williams, R. (1969). Optical-Rotatory Power and Linear Electro-optic Effect in Nematic Liquid Crystals of p-Azoxyanisole. The Journal of Chemical Physics, 50(3), 1324-1332. Retrieved from [Link]

-

NIST. (n.d.). Diazene, bis(4-methoxyphenyl)-, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Thermotropic Liquid Crystals IV. Anomalous Melting Behavior of Nematogenic Azobenzene Derivatives. Molecular Crystals and Liquid Crystals, 17(3), 271-277. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

-

M. Z. Jin, et al. (2002). Analysis of the specific heat of p-azoxyanisole (PAA) near the phase transitions. Journal of Thermal Analysis and Calorimetry, 69, 747-754. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Azoxyanisole. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Interpretation of Thermodynamic Derivatives Near the Liquid Crystal Phase Transition in p-Azoxyanisole. Molecular Crystals and Liquid Crystals, 10(1-2), 1-10. Retrieved from [Link]

-

Kim, D. (n.d.). Phase transitions in liquid crystals. Retrieved from [Link]

Sources

- 1. para-Azoxyanisole - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 4,4'-AZOXYANISOLE | 1562-94-3 [chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 4,4'-AZOXYANISOLE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Diazene, bis(4-methoxyphenyl)-, 1-oxide [webbook.nist.gov]

- 8. 4,4'-Dimethoxyazoxybenzene | C14H14N2O3 | CID 15277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. chembk.com [chembk.com]

- 11. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. cdnisotopes.com [cdnisotopes.com]

The Dawn of a New Phase: A Technical Guide to the Discovery and History of 4,4'-Azoxyanisole

A Senior Application Scientist's Perspective on the Genesis of Liquid Crystal Technology

Abstract

This technical guide provides an in-depth exploration of the discovery and history of 4,4'-Azoxyanisole (PAA), a pivotal molecule that marked the genesis of synthetic liquid crystal chemistry. We will delve into the seminal work of the pioneering scientists who first synthesized and characterized this remarkable compound, tracing the historical trajectory from its initial synthesis to its role in establishing the fundamental principles of liquid crystal science. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of PAA's historical significance, detailed synthetic methodologies, and the early experimental techniques used to elucidate its unique mesophasic properties.

Introduction: The Serendipitous Discovery of a New State of Matter

The late 19th century was a period of profound discovery in the physical sciences. While the foundations of classical physics were being solidified, a new, enigmatic state of matter was on the verge of being unveiled. In 1888, the Austrian botanist Friedrich Reinitzer, while studying derivatives of cholesterol, observed a peculiar melting behavior in cholesteryl benzoate.[1][2] He noted that this compound appeared to have two distinct melting points; at 145.5°C, the solid crystals melted into a cloudy, turbid liquid, which, upon further heating to 178.5°C, became a clear, isotropic liquid.[1] This "double melting" phenomenon was a puzzle that Reinitzer could not solve with the then-understood principles of chemistry and physics.

While Reinitzer's work with cholesteryl benzoate opened the door to this new field, it was the synthesis of 4,4'-Azoxyanisole (PAA) that provided a readily accessible and reproducible model system for the burgeoning science of liquid crystals.

The Synthesis of 4,4'-Azoxyanisole: From Historical Breakthrough to Modern Methods

The distinction of being the first synthetic liquid crystal belongs to p-Azoxyanisole (PAA).[1] Its preparation by the German chemist Ludwig Gattermann in the late 19th century marked a significant milestone, providing a compound that was not derived from natural sources and could be synthesized in the laboratory for systematic study.

Historical Synthesis: A Glimpse into 19th-Century Organic Chemistry

A plausible historical synthetic route, based on the chemical knowledge of the era, would involve the partial reduction of p-nitroanisole.

Conceptual Historical Synthesis Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. 024 - Polarizing Microscope from Liquid Crystal Research [100objekte.kit.edu]

- 4. Hot Stage Microscopy — Linkam Scientific [linkam.co.uk]

- 5. mt.com [mt.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Gattermann Reaction [unacademy.com]

- 8. Gattermann_reaction [chemeurope.com]

The Nematic Phase of 4,4'-Azoxyanisole: A Technical Guide

This guide provides a comprehensive technical overview of the nematic phase exhibited by 4,4'-Azoxyanisole (PAA), a seminal material in the field of liquid crystals. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical principles governing this fascinating state of matter. We will delve into the molecular architecture of PAA, the thermodynamics of its phase transitions, and the experimental methodologies used for its characterization, while also exploring the influence of external stimuli on its unique properties.

Introduction: The Dawn of a New State of Matter

The study of liquid crystals, a state of matter intermediate between a crystalline solid and an isotropic liquid, began with the observation of compounds like 4,4'-Azoxyanisole (PAA).[1] PAA, an organic compound with the chemical formula C14H14N2O3, holds a significant place in the history of science as one of the first and most readily prepared materials to exhibit a liquid crystalline phase.[2][3] In its solid state, PAA appears as a white powder, but upon heating, it transitions into a fluid state that possesses anisotropic properties, a hallmark of liquid crystals.[2] This unique behavior has been instrumental in the development of liquid crystal displays (LCDs).[2][3]

The nematic phase, in particular, is characterized by molecules that have long-range orientational order but no long-range positional order.[4][5] The elongated, rod-like molecules of PAA tend to align along a common axis, known as the director, yet their centers of mass are randomly distributed as in a conventional liquid.[4] This combination of fluidity and anisotropy gives rise to a host of unique optical, electrical, and magnetic properties.

Molecular Architecture and the Genesis of the Nematic Phase

The capacity of 4,4'-Azoxyanisole to form a nematic phase is intrinsically linked to its molecular structure. The PAA molecule is composed of a rigid central core and flexible ends, a common feature of calamitic (rod-shaped) liquid crystals.[2][4] The molecule consists of two anisole rings connected by an azoxy bridge (-N=N(O)-), which contributes to its elongated and relatively rigid nature.[2][6]

The anisotropic geometry of the PAA molecule is the primary driver for the formation of the nematic phase.[4] Intermolecular forces, including van der Waals interactions and electrostatic interactions, are more favorable when the elongated molecules align in a parallel or nearly parallel fashion.[4] This preferential alignment minimizes the system's energy and leads to the emergence of long-range orientational order.

Below is a diagram illustrating the molecular structure of 4,4'-Azoxyanisole.

Caption: Molecular structure of 4,4'-Azoxyanisole (PAA).

Phase Transitions and Thermodynamic Properties

4,4'-Azoxyanisole exhibits a well-defined temperature range for its nematic phase. Upon heating, the solid crystalline PAA melts into the nematic liquid crystal phase, and with further heating, it transitions into an isotropic liquid.[1] The nematic phase of PAA is typically observed in the temperature range of 118 °C to 136 °C (244 °F to 277 °F).[1] These phase transitions are reversible, though some supercooling may be observed during the cooling process.[7]

| Transition | Temperature (°C) | Temperature (K) |

| Solid to Nematic | ~117-118 | ~390-391 |

| Nematic to Isotropic | ~135-136 | ~408-409 |

Table 1: Phase Transition Temperatures of 4,4'-Azoxyanisole.[1][8]

The nematic-to-isotropic (N-I) phase transition is a first-order phase transition, characterized by a latent heat.[7][9] This transition involves a discontinuous change in the degree of orientational order. As the temperature approaches the N-I transition point from below, the long-range orientational order decreases until it abruptly disappears at the transition temperature, resulting in the formation of a completely disordered isotropic liquid.[4] Small angle X-ray scattering studies have revealed premonitory phenomena in the isotropic liquid, where molecular ordering correlation length increases as the temperature approaches the N-I transition from above.[10]

Anisotropic Properties of the Nematic Phase

The defining characteristic of the nematic phase is its anisotropy, meaning its physical properties are dependent on the direction of measurement.[4][11] This anisotropy arises from the preferential orientation of the elongated PAA molecules.

Optical Anisotropy (Birefringence): The nematic phase of PAA is optically birefringent.[5][12] This means that light traveling through the material experiences different refractive indices depending on its polarization relative to the director. This property is fundamental to the operation of many liquid crystal devices. When viewed between crossed polarizers, the nematic phase of PAA will appear bright, except in regions where the director is aligned parallel or perpendicular to the polarization of the incident light, which appear as dark brushes.[4]

Dielectric Anisotropy: PAA also exhibits dielectric anisotropy, meaning its dielectric permittivity differs when measured parallel and perpendicular to the director.[11][13] This property is crucial for controlling the orientation of the liquid crystal molecules with an external electric field.

Magnetic Anisotropy: Similar to dielectric anisotropy, the magnetic susceptibility of nematic PAA is also anisotropic. This allows for the alignment of the director by an external magnetic field.[12]

Experimental Characterization of the Nematic Phase

Several experimental techniques are employed to study and characterize the nematic phase of 4,4'-Azoxyanisole.

Polarized Light Microscopy (PLM)

Polarized light microscopy is a primary tool for identifying and characterizing liquid crystal phases. By observing a thin sample of PAA between two crossed polarizers, one can visualize the characteristic textures of the nematic phase. The textures arise from variations in the director orientation throughout the sample.

Experimental Protocol:

-

Sample Preparation: A small amount of PAA is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating: The slide is placed on a hot stage attached to the microscope. The sample is heated above its isotropic transition temperature and then slowly cooled into the nematic phase.

-

Observation: The sample is observed through the microscope with crossed polarizers. The appearance of birefringent textures, often with characteristic "schlieren" or "threaded" patterns, confirms the presence of the nematic phase.

Caption: Experimental workflow for Polarized Light Microscopy.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to determine the temperatures and enthalpies of the phase transitions of PAA.

Experimental Protocol:

-

Sample Encapsulation: A small, precisely weighed amount of PAA is sealed in an aluminum DSC pan.

-

Temperature Program: The sample pan and a reference pan are placed in the DSC instrument. The temperature is ramped up and down at a controlled rate, covering the temperature range of the phase transitions.

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to the phase transitions. The peak temperatures provide the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.[7]

Influence of External Fields

A key feature of the nematic phase is its responsiveness to external electric and magnetic fields.[12][14] This property is the basis for most liquid crystal applications.

Electric Field: When an electric field is applied across a sample of nematic PAA, the molecules tend to align their long axes either parallel or perpendicular to the field, depending on the sign of the dielectric anisotropy and the frequency of the applied field.[14][15] For PAA, at low audio frequencies, the molecular axes tend to align parallel to the electric field.[14] This alignment can be controlled to modulate the optical properties of the material.

Caption: Effect of an external electric field on molecular alignment.

Magnetic Field: Similarly, a magnetic field can be used to align the director of nematic PAA.[12] The molecules will orient themselves to minimize the magnetic energy, which typically results in the director aligning parallel to the magnetic field.

Conclusion

The nematic phase of 4,4'-Azoxyanisole represents a cornerstone in the understanding of soft matter physics. Its unique combination of fluidity and long-range orientational order, arising from its specific molecular architecture, gives rise to a wealth of anisotropic properties. The ability to manipulate this ordered fluid state with external fields has paved the way for transformative technologies, most notably liquid crystal displays. The experimental techniques outlined in this guide provide a robust framework for the continued investigation and application of this and other nematic liquid crystalline materials.

References

- Measuring the Anisotropy in Interfacial Tension of Nem

- Optical-Rotatory Power and Linear Electro-optic Effect in Nematic Liquid Crystals of p-Azoxyanisole. Physical Review.

- Liquid crystals.

- Determination of the anisotropic potential at the nematic liquid crystal-to-wall interface. Applied Physics Letters.

- Liquid Crystals (all content).

- Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy.

- Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p - Scholars Research Library.

- Typical compounds forming nematic mesophases: (PAA) p -azoxyanisole.

- Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. Physical Chemistry Chemical Physics.

- Diazene, bis(4-methoxyphenyl)-, 1-oxide. NIST WebBook.

- The composition of the nematic mesophase of p-azoxyanisole. Chemical Physics Letters.

- Small Angle X-Ray Studies of Liquid-Crystal Phase Transitions I. p-Azoxyanisole. Molecular Crystals.

- Influence of Electric Fields on the Molecular Alignment in the Liquid Crystal p-Azoxyanisole. IEEE Transactions on Microwave Theory and Techniques.

- Viscosity Measurements for the Nematic Liquid Crystal PAA.

- Ionic Liquid Crystals as Chromogenic M

- Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Deriv

- State of m

- 4,4'-Dimethoxyazoxybenzene. PubChem.

- 4,4′-Azoxyanisole for temperature calibration of differential scanning calorimeters in the cooling mode—Yes or no?. Journal of Thermal Analysis and Calorimetry.

- 4,4'-AZOXYANISOLE. ChemicalBook.

- 4,4 -Azoxyanisole 98 1562-94-3. Sigma-Aldrich.

- Dielectric Loss in the Liquid Crystal p-Azoxyanisole. The Journal of Chemical Physics.

- Influence of an Electric Field on the Dielectric Loss of the Liquid Crystalp-Azoxyanisole. The Journal of Chemical Physics.

- Effect of local molecular ordering on the temperature behavior of the relaxation time of order-parameter fluctuations in the isotropic phase of PAA nematic liquid crystal.

- Topological analysis and molecular modelling of liquid crystalline p-azoxyanisole and azobenzene compounds. Indian Academy of Sciences.

- Viscosity Measurements for the Nem

- Determination to 2 kbar of the Nematic-Isotropic and Melting Transitions in p-Azoxyanisole. ElectronicsAndBooks.

- 4,4'-Azoxyanisole. ChemBK.

- Molecular Structure of p -azoxyanisole.

- Interpretation of Thermodynamic Derivatives Near the Liquid Crystal Phase Transition in p-Azoxyanisole. Taylor & Francis Online.

- Analysis of the specific heat of p-azoxyanisole (PAA) near the phase transitions. Journal of Molecular Liquids.

- Transitions in mesophase forming systems. IV. Transformation behavior and pretransition effects in p-azoxyanisole. The Journal of Physical Chemistry.

- Anatomy of a Discovery: The Twist–Bend Nem

- Anatomy of a Discovery: The Twist–Bend Nematic Phase.

- Evidence at last for long-awaited new liquid crystal phase. Utrecht University.

- A new liquid phase discovered. Tech Explorist.

- Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p - Azoxycinnamate) based on bond properties. Semantic Scholar.

-

Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][4][11][16] thiadiazole unit. Vitae.

Sources

- 1. State of matter - Wikipedia [en.wikipedia.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Ionic Liquid Crystals as Chromogenic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid crystals [doitpoms.ac.uk]

- 5. Liquid Crystals (all content) [doitpoms.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Determination of the anisotropic potential at the nematic liquid crystal-to-wall interface for Applied Physics Letters - IBM Research [research.ibm.com]

An In-Depth Technical Guide to 4,4'-Azoxyanisole (CAS: 1562-94-3)

Foreword

This technical guide provides a comprehensive overview of 4,4'-Azoxyanisole, a seminal compound in the field of liquid crystal research. From its fundamental physicochemical properties and synthesis to its defining thermotropic behavior and spectroscopic signature, this document is intended to serve as a vital resource for researchers, chemists, and materials scientists. The historical significance of 4,4'-Azoxyanisole, also known as para-azoxyanisole (PAA), as one of the first discovered and most studied liquid crystals, makes it an ideal model for understanding the principles of mesophase behavior.[1] This guide is structured to provide not just data, but also the underlying scientific context to empower its effective application in research and development.

Physicochemical Properties

4,4'-Azoxyanisole is an aromatic organic compound that presents as a bright yellow crystalline powder in its solid state.[2][3][4] Its defining characteristic is the azoxy functional group (-N=N(O)-) linking two anisole moieties. This molecular structure is responsible for its anisotropic properties and subsequent liquid crystalline behavior.

| Property | Value | Source |

| CAS Number | 1562-94-3 | [3][5] |

| Molecular Formula | C₁₄H₁₄N₂O₃ | [4][5] |

| Molecular Weight | 258.27 g/mol | [5] |

| Appearance | Bright yellow crystalline powder | [2][3][4] |

| Melting Point | 117-119 °C | [3] |

| Boiling Point | 417.9 °C at 760 mmHg | [1] |

| Density | 1.14 g/cm³ | [1] |

| Solubility | Insoluble in water | [3] |

| Synonyms | p-Azoxyanisole (PAA), 4,4'-Dimethoxyazoxybenzene, Diazene, bis(4-methoxyphenyl)-, 1-oxide | [2][4] |

Synthesis and Purification

The synthesis of 4,4'-Azoxyanisole is most commonly achieved through the reduction of p-nitroanisole in an alkaline medium. The choice of reducing agent and reaction conditions is critical to favor the formation of the azoxy compound over the corresponding azo or hydrazo derivatives.

Reaction Principle

The synthesis involves a partial reduction of the nitro groups of two p-nitroanisole molecules, which then couple to form the azoxy linkage. A common and effective method utilizes a mild reducing agent such as glucose in an ethanolic sodium hydroxide solution.

Experimental Protocol: Reduction of p-Nitroanisole

Materials:

-

p-Nitroanisole

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Glucose

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water. To this, add a solution of p-nitroanisole dissolved in ethanol.

-

Addition of Reducing Agent: While stirring vigorously, gradually add a solution of glucose in water to the reaction mixture. The molar ratio of p-nitroanisole to glucose should be optimized to ensure partial reduction.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for a period of 2-3 hours. The color of the solution will change as the reaction progresses.

-

Isolation of Crude Product: After the reflux period, pour the hot reaction mixture into a beaker of cold water. A yellow precipitate of crude 4,4'-Azoxyanisole will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic impurities.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified bright yellow crystals of 4,4'-Azoxyanisole by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Caption: Workflow for the synthesis of 4,4'-Azoxyanisole.

Thermotropic Liquid Crystalline Properties

4,4'-Azoxyanisole is a classic example of a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[6][7] Specifically, it exhibits a nematic liquid crystal phase.[8]

-

Solid to Nematic Transition: Upon heating, solid 4,4'-Azoxyanisole melts at approximately 118 °C to form a turbid, anisotropic liquid phase known as the nematic phase.[1] In this phase, the rod-like molecules have long-range orientational order but no long-range positional order.[9]

-

Nematic to Isotropic Transition (Clearing Point): As the temperature is further increased to about 136 °C, the nematic phase transitions into a clear, isotropic liquid.[1] At this point, the thermal energy overcomes the forces maintaining the orientational order, and the molecules adopt a random arrangement. This transition temperature is often referred to as the clearing point.

The nematic phase of PAA was instrumental in early studies of the effects of electric and magnetic fields on liquid crystals.[8]

Caption: Phase transitions of 4,4'-Azoxyanisole with temperature.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of synthesized 4,4'-Azoxyanisole.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,4'-Azoxyanisole is relatively simple and symmetric, reflecting the structure of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 2H | Aromatic protons ortho to the azoxy group (deshielded) |

| ~7.0 | Doublet | 2H | Aromatic protons meta to the azoxy group (shielded) |

| ~3.9 | Singlet | 6H | Methoxy (-OCH₃) protons |

The exact chemical shifts can vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Quaternary aromatic carbon attached to the methoxy group |

| ~145 | Quaternary aromatic carbon attached to the azoxy group |

| ~124 | Aromatic CH carbon ortho to the azoxy group |

| ~115 | Aromatic CH carbon meta to the azoxy group |

| ~56 | Methoxy (-OCH₃) carbon |

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (from -OCH₃) |

| ~1600, ~1500 | C=C aromatic ring stretching |

| ~1490 | N=N stretch (azoxy group) |

| ~1250 | C-O-C asymmetric stretch |

| ~1030 | C-O-C symmetric stretch |

| ~840 | p-disubstituted benzene C-H out-of-plane bend |

UV-Vis Spectroscopy

In a suitable solvent like ethanol, 4,4'-Azoxyanisole exhibits characteristic absorption bands in the UV-Visible region.

-

A strong absorption band (π → π* transition) is typically observed around 350-360 nm, corresponding to the conjugated system of the azoxybenzene core.

-

A weaker absorption band (n → π* transition) may be observed at longer wavelengths, around 430-440 nm.

Applications

While modern display technologies have largely moved to more advanced liquid crystal materials, 4,4'-Azoxyanisole remains a compound of significant interest and utility:

-

Model System for Research: Its well-characterized properties and simple structure make it an excellent model system for fundamental studies of the nematic state, phase transitions, and the influence of external fields on liquid crystals.[8]

-

Educational Tool: The straightforward synthesis and easily observable liquid crystal phases make it a popular choice for undergraduate and graduate laboratory experiments in organic and materials chemistry.

-

Precursor in Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including dyes and other liquid crystalline materials.[4]

Safety and Handling

Hazard Identification:

-

Harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

May cause irritation to the eyes, skin, and respiratory tract.[2]

-

The toxicological properties have not been fully investigated.[2][10]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[11]

-

Keep away from sources of ignition as it is a flammable solid.[2]

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]

-

Skin: Wash off with soap and plenty of water.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[2][10][11]

References

-

Material Safety Data Sheet - 4,4' -Azoxyanisole - Cole-Parmer. (n.d.). Retrieved from [Link]

- Tikhomirova, N. A., & Tonkov, E. Y. (1973). On the possibility of a critical transition in para-azoxyanisole. Soviet Physics JETP, 37(6), 1141-1143.

-

Thermotropic – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

4-Azoxyanisole. (2018-02-16). SIELC Technologies. Retrieved from [Link]

- Prasad, S. K. (2001). Recent advances in thermotropic liquid crystals. Resonance, 6(8), 58-70.

- Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. (2015). Physical Chemistry Chemical Physics, 17(34), 22064-22071.

-

para-Azoxyanisole. (n.d.). In Wikipedia. Retrieved from [Link]

- Dielectric Loss in the Liquid Crystal p-Azoxyanisole. (1961). The Journal of Chemical Physics, 34(1), 139-143.

- Interpretation of Thermodynamic Derivatives Near the Liquid Crystal Phase Transition in p-Azoxyanisole. (1970). Molecular Crystals and Liquid Crystals, 10(1-2), 177-186.

- Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. (2023). Physical Chemistry Chemical Physics, 25(13), 9132-9142.

- Topological analysis and molecular modelling of liquid crystalline p-azoxyanisole and azobenzene compounds. (2014). Pramana, 83(2), 269-279.

- Optical-Rotatory Power and Linear Electro-optic Effect in Nematic Liquid Crystals of p-Azoxyanisole. (1969). The Journal of Chemical Physics, 50(3), 1324-1329.

-

Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- Vanillin–p-Anisidine System: Solid-State Reaction and Density Functional Theory Studies. (2008). Molecular Crystals and Liquid Crystals, 490(1), 106-121.

-

Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

- UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 437-443.

-

Typical compounds forming nematic mesophases: (PAA) p -azoxyanisole.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 4,4'-AZOXYANISOLE(1562-94-3) IR Spectrum [m.chemicalbook.com]

- 8. 4-Azoxyanisole | SIELC Technologies [sielc.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 4,4'-Azoxyanisole and Its Chemical Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Azoxyanisole is an organic compound of significant historical and scientific importance. While its primary claim to fame is its status as one of the first and most widely studied liquid crystals, its utility extends to synthetic chemistry as a precursor for dyes and other complex aromatic compounds.[1][2] For professionals in research and development, a precise understanding of a compound's identity is paramount. This guide provides an in-depth exploration of 4,4'-Azoxyanisole, focusing on its comprehensive nomenclature and synonyms, underpinned by its structural characteristics, physicochemical properties, and key applications. This document is designed to serve as a definitive reference, ensuring clarity and accuracy in scientific communication and experimentation.

Primary Identification and Structural Elucidation

To understand the various synonyms of 4,4'-Azoxyanisole, it is essential first to understand its molecular structure. The compound consists of two anisole (methoxybenzene) rings linked by an azoxy group (-N=N(O)-). This central functional group is key to both its chemical reactivity and its liquid crystalline properties.

The relationship between the name and structure can be visualized as follows:

Caption: Phase transitions of 4,4'-Azoxyanisole (PAA).

Synthesis and Applications

General Synthesis Pathway

Azoxybenzenes are typically synthesized from corresponding anilines or nitrobenzenes. A common laboratory-scale approach involves the reduction of a nitroaromatic compound under controlled basic conditions. For instance, the reduction of 4-nitroanisole with a reducing agent like glucose in an alkaline solution can yield 4,4'-Azoxyanisole. The Wallach reaction, which transforms azoxybenzenes into hydroxy-substituted azoderivatives in acidic media, is another relevant classical method in this chemical family. [3]

Caption: Simplified synthesis workflow for 4,4'-Azoxyanisole.

Key Applications

Beyond its foundational role in liquid crystal research, 4,4'-Azoxyanisole serves as a valuable intermediate in organic synthesis.

-

Dye and Pigment Synthesis: As an azoxy compound, it can be a precursor to various azo dyes, which are a large class of colored organic compounds used extensively in the textile industry. [1]* Materials Science: Its unique electro-optic properties make it a subject of ongoing research for applications in telecommunications, optical interconnection, and tunable metamaterial devices. [4][5]* Organic Synthesis: It serves as a building block for more complex aromatic molecules. [1]

Safety and Handling

As with any chemical reagent, proper handling of 4,4'-Azoxyanisole is essential. It is classified as a combustible solid and should be kept away from strong oxidizing and reducing agents. [6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure. In dusty conditions, a NIOSH-approved N95-type dust mask is recommended. [7]* Handling: Use with adequate ventilation. Minimize dust generation and accumulation. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [8]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [7] * Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [7] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. [7] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. [7] In all cases of exposure, seek immediate medical attention. [7]

-

Experimental Protocols: Analytical Characterization

Confirming the identity and purity of 4,4'-Azoxyanisole requires standard analytical techniques.

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a standard reverse-phase method suitable for analyzing 4,4'-Azoxyanisole. [9] Objective: To assess the purity of a 4,4'-Azoxyanisole sample.

Materials:

-

HPLC system with UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: Acetonitrile (MeCN)

-

Mobile Phase B: Deionized Water

-

Mobile Phase Modifier: Phosphoric acid (for standard RP-HPLC) or Formic acid (for MS-compatible method)

-

Sample: 4,4'-Azoxyanisole dissolved in a suitable solvent (e.g., MeCN)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable isocratic or gradient mixture of Mobile Phase A and B. A typical starting point could be 70:30 MeCN:Water. Add a small amount of modifier (e.g., 0.1% v/v). Degas the mobile phase before use.

-

System Equilibration: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Prepare a standard solution of 4,4'-Azoxyanisole at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Data Acquisition: Monitor the elution profile using a UV detector set to a wavelength where the compound absorbs (typically in the UV range).

-

Analysis: The purity can be determined by integrating the peak area of the main compound and any impurities.

Causality: The reverse-phase C18 column contains a non-polar stationary phase. 4,4'-Azoxyanisole, being a relatively non-polar molecule, will be retained. The polar mobile phase (acetonitrile/water) will elute it from the column. The modifier (acid) helps to ensure sharp, symmetrical peaks by protonating any free silanol groups on the stationary phase. [9]

Spectroscopic Data

Spectroscopic methods provide a fingerprint for the molecule, confirming its structure.

-

Infrared (IR) Spectroscopy: Key absorptions will be present for the C-H bonds of the aromatic rings, the C-O-C stretch of the ether groups, and the N=N and N-O stretches of the central azoxy group. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show distinct signals for the aromatic protons on the rings and a characteristic singlet for the methyl protons of the two methoxy groups. [11] * ¹³C NMR will show signals for the different carbon environments within the molecule. [1]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (258.27 m/z), along with characteristic fragmentation patterns. [12]

-

Conclusion

4,4'-Azoxyanisole, or p-Azoxyanisole (PAA), is a compound with a rich history and continued relevance in materials science and synthetic chemistry. Its identity is captured by a wide range of synonyms, from the systematic "Diazene, bis(4-methoxyphenyl)-, 1-oxide" to the common abbreviation "PAA". For the researcher, scientist, or drug development professional, understanding this nomenclature is not merely an academic exercise. It is a prerequisite for accurate literature review, unambiguous experimental design, and effective communication within the global scientific community. By grounding this knowledge in the compound's fundamental structure, properties, and applications, this guide aims to provide a robust and authoritative resource for all technical endeavors involving this fascinating molecule.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4' -Azoxyanisole. Retrieved January 7, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4,4'-AZOXYANISOLE. Retrieved January 7, 2026, from [Link]

-

Bulkin, B. J., & Lok, W. B. (1973). Vibrational spectra of liquid crystals. V. Far-infrared study of intermolecular modes in 4,4'-azoxydianisole and 4-methoxybenzylidene-4'-butylaniline. The Journal of Physical Chemistry, 77(3), 326-329. [Link]

-

SIELC Technologies. (2018, February 16). 4-Azoxyanisole. Retrieved January 7, 2026, from [Link]

-

Carr, E. F. (1963). Dielectric Loss in the Liquid Crystal p-Azoxyanisole. The Journal of Chemical Physics, 38(7), 1536-1540. [Link]

-

Singh, A., et al. (2023). Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. Physical Chemistry Chemical Physics, 25(13), 9576-9585. [Link]

-

Varshney, D., et al. (2018). Topological analysis and molecular modelling of liquid crystalline p-azoxyanisole and azobenzene compounds. Pramana – Journal of Physics, 90(4), 51. [Link]

-

PubChem. (n.d.). 4,4'-Dimethoxyazoxybenzene. Retrieved January 7, 2026, from [Link]

-

Singh, A., et al. (2023). Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. Physical Chemistry Chemical Physics, 25(13), 9576-9585. [Link]

-

Wikipedia. (n.d.). Chirality. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular Structure of p-azoxyanisole. Retrieved January 7, 2026, from [Link]

-

Singh, V. P., & Singh, A. (2021). DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group. Online Journal of Chemistry, 1(1). [Link]

-

Wikipedia. (n.d.). State of matter. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 7, 2026, from [Link]

-

Krigbaum, W. R., Chatani, Y., & Barber, P. G. (1970). The Crystal Structure of p-Azoxyanisole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(2), 97-102. [Link]

-

Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853. [Link]

-

Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(1), 1. [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 4-Acetylanisole. Retrieved January 7, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. State of matter - Wikipedia [en.wikipedia.org]

- 3. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-AZOXYANISOLE | 1562-94-3 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 4-Azoxyanisole | SIELC Technologies [sielc.com]

- 10. 4,4'-AZOXYANISOLE(1562-94-3) IR Spectrum [m.chemicalbook.com]

- 11. 4,4'-AZOXYANISOLE(1562-94-3) 1H NMR [m.chemicalbook.com]

- 12. 4,4'-Dimethoxyazoxybenzene | C14H14N2O3 | CID 15277 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Properties and Analysis of p-Azoxyanisole (PAA)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of p-Azoxyanisole (PAA), a seminal compound in the field of materials science. Moving beyond a simple data sheet, this document elucidates the core molecular properties, experimental methodologies, and scientific applications of PAA, with a focus on the causal reasoning behind its unique characteristics and the analytical choices made in its study.

Part 1: Fundamental Molecular Profile of p-Azoxyanisole

p-Azoxyanisole, also known as 4,4'-azoxydianisole, is an aromatic organic compound that holds a significant place in the history of science as one of the first and most widely studied liquid crystals.[1][2] Its molecular architecture is the primary determinant of its physical and chemical behavior, particularly its ability to form a nematic liquid crystal phase.

The structure consists of two anisole (methoxybenzene) rings linked by an azoxy bridge (-N=N(O)-).[2][3] Crystallographic studies have confirmed that the molecule predominantly adopts a nearly planar, extended trans conformation.[4][5] This rod-like shape is a critical prerequisite for the formation of the orientationally ordered, yet positionally disordered, nematic phase that defines its liquid crystalline state. The angle between the normals of the two benzene rings is approximately 22.6°.[5]

Caption: Molecular structure of p-Azoxyanisole (PAA).

Table 1: Core Molecular Data for p-Azoxyanisole

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₃ | [1][2][6] |

| Molecular Weight | 258.27 g/mol | [6][7][8] |

| IUPAC Name | 1-Methoxy-4-[(4-methoxyphenyl)-NNO-azoxy]benzene | [1] |

| CAS Number | 1562-94-3 | [1][6] |

| Exact Mass | 258.10044231 g/mol |[2][7] |

Part 2: Physicochemical Characteristics and Mesophase Behavior

The defining characteristic of PAA is its thermotropic liquid crystalline behavior. Upon heating, it does not transition directly from a solid to an isotropic liquid. Instead, it passes through an intermediate, fluidic phase—the nematic phase—where the molecules have long-range orientational order but no long-range positional order. This behavior is a direct consequence of its rigid, anisotropic molecular shape.

Table 2: Key Physicochemical Properties of p-Azoxyanisole

| Property | Value | Description & Source(s) |

|---|---|---|

| Appearance | White powder or bright yellow crystalline powder/needles. | [1][2][6] |

| Melting Point | 114.9 - 118 °C | Transition from solid crystalline state to nematic liquid crystal state.[1] |

| Clearing Point | 136 °C | Transition from nematic liquid crystal to isotropic liquid state.[1] |

| Boiling Point | 417.9 °C (at 760 mmHg) | [1] |

| Density | 1.14 g/cm³ | [1] |

| Solubility | Insoluble in water. Forms needles when crystallized from alcohol. |[2][6][7] |

The temperature range between the melting point (solid-to-nematic transition) and the clearing point (nematic-to-isotropic transition) defines the operational window of its liquid crystal phase.[1] This well-defined and accessible temperature range made PAA an ideal model system for early investigations into the fundamental physics of liquid crystals.[2]

Part 3: Experimental Protocols

A deep understanding of a molecule requires robust methods for its synthesis and analysis. The protocols described here are foundational workflows for researchers working with PAA or similar aromatic compounds.

Protocol 1: Representative Synthesis of p-Azoxyanisole

The synthesis of PAA typically involves the oxidation and coupling of a p-substituted aniline derivative. The choice of a mild oxidizing agent is crucial to prevent over-oxidation to other nitrogen-containing functional groups. The following workflow outlines a conceptual path from precursor to purified product.

Caption: General workflow for the synthesis and purification of PAA.

Step-by-Step Methodology:

-

Reaction Setup: The precursor, p-anisidine, is dissolved in an appropriate solvent system.

-

Oxidation: A selected oxidizing agent is added, often portion-wise or as a solution, while controlling the reaction temperature to ensure selectivity for the azoxy linkage.

-

Workup: Once the reaction is complete, it is quenched (e.g., with water) to stop the oxidation.

-

Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This step is chosen to selectively dissolve the non-polar PAA, leaving inorganic byproducts in the aqueous phase.[9]

-

Purification: The organic layer is washed, dried, and the solvent is removed. The resulting crude solid is purified by recrystallization, typically from ethanol. This final step is critical for achieving high purity, as it exploits the differential solubility of PAA and impurities at different temperatures.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for confirming the identity and assessing the purity of volatile and semi-volatile organic compounds like PAA. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a definitive molecular weight and a fragmentation pattern that serves as a molecular fingerprint.

Caption: Analytical workflow for the characterization of PAA by GC-MS.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the purified PAA is prepared in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

-

Injection: A small volume of the sample is injected into the heated GC inlet, where it is rapidly vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. PAA is separated from any residual solvents or impurities based on its boiling point and interaction with the column's stationary phase. Its retention time is a characteristic property under specific conditions.

-

Mass Spectrometry: As PAA elutes from the column, it enters the mass spectrometer.

-

Ionization: Molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.

-

-

Data Analysis: The output is analyzed. The chromatogram indicates the purity of the sample (a single sharp peak is desired), while the mass spectrum of that peak should show a molecular ion corresponding to the molecular weight of PAA (m/z ≈ 258) and a characteristic fragmentation pattern confirming its structure.

Part 4: Applications in Scientific Research

While its direct application in modern displays has been superseded by more advanced materials, PAA remains a cornerstone compound in several research areas.

-

Model System for Liquid Crystals: PAA's well-documented and easily accessible nematic phase makes it an ideal model for studying the fundamental physics of liquid crystals, including phase transitions, elasticity, and the effects of external fields.[2][10]

-

Electro-Optic Research: Recent studies continue to explore the quantum mechanical and electro-optic properties of PAA.[11][12] Its response to electric fields is of interest for developing novel materials for telecommunications, optical interconnection, and tunable metamaterial devices.[11][12]

-

Drug Development Context: Although not a therapeutic agent, the rigid, aromatic scaffold of PAA is representative of structures explored in medicinal chemistry. The principles used to analyze its purity, structure, and physicochemical properties are directly transferable to the characterization of new chemical entities (NCEs) in a drug discovery pipeline.[13]

Part 5: Safety, Handling, and Storage

Proper handling of PAA is essential to ensure laboratory safety. As a fine organic powder, it presents both chemical and physical hazards.

-

Primary Hazards:

-

Chemical Reactivity: Incompatible with strong oxidizing and strong reducing agents.[6][7]

-

Explosion Risk: Fine dust may form an explosive mixture in the air.[6][7]

-

Toxicity: Harmful if inhaled, swallowed, or absorbed through the skin.[14] May cause irritation to the skin, eyes, and respiratory tract.[15]

-

-

Handling Procedures:

-

Storage:

References

-

Molecular Structure of p-Azoxyanisole, a Mesogen, Determined by Gas-Phase Electron Diffraction Augmented by ab Initio Calculations. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

para-Azoxyanisole. Wikipedia. [Link]

-

The Crystal Structure of p-Azoxyanisole. Digital Commons @ Longwood University. [Link]

-

The crystal structure of p-azoxyanisole. IUCr Journals. [Link]

-

p,p'-azoxyanisole. Stenutz. [Link]

-

4,4'-Dimethoxyazoxybenzene | C14H14N2O3. PubChem. [Link]

-

Material Safety Data Sheet - 4,4'-Azoxyanisole. Cole-Parmer. [Link]

-

Comparative Study of Azoxy-Based Liquid Crystals. Scholars Research Library. [Link]

-

Diazene, bis(4-methoxyphenyl)-, 1-oxide. NIST WebBook. [Link]

-

Safety Data Sheet. Hempel. [Link]

-

Molecular Structure of p-azoxyanisole. ResearchGate. [Link]

-

Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. Physical Chemistry Chemical Physics. [Link]

-

4,4'-AZOXYANISOLE. Chongqing Chemdad Co., Ltd. [Link]

-

p,p'-Azoxydianisole. ChemBK. [Link]

-

DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group. ResearchGate. [Link]

-